molecular formula C16H26N2O B12461210 Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone

Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone

Katalognummer: B12461210
Molekulargewicht: 262.39 g/mol
InChI-Schlüssel: NINBPJOROIHPNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE is an organic compound that features a unique structure combining an adamantane moiety with a piperazine ring. Adamantane is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties to the compound. The piperazine ring, on the other hand, is a versatile scaffold commonly found in pharmaceuticals and bioactive molecules. This combination makes 1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE an interesting subject for research in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE can be synthesized through a multi-step process involving the functionalization of adamantane and subsequent coupling with piperazine. One common method involves the acylation of adamantane with a suitable acyl chloride to form an adamantane carbonyl intermediate. This intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of 1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, ensuring consistency and efficiency in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products:

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and rigidity.

Wirkmechanismus

The mechanism of action of 1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with lipid membranes, potentially altering their properties and affecting cellular processes. The piperazine ring can interact with various receptors and enzymes, modulating their activity. These interactions contribute to the compound’s bioactivity and potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    1-(ADAMANTANE-1-CARBONYL)-3-SUBSTITUTED THIOUREAS: These compounds share the adamantane carbonyl group but differ in the substituents on the thiourea moiety.

    ADAMANTANE DERIVATIVES: Compounds like 1,3-dehydroadamantane and 1,2-dehydroadamantane have similar structural features but differ in their chemical reactivity and applications.

Uniqueness: 1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE is unique due to the combination of the adamantane and piperazine moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C16H26N2O

Molekulargewicht

262.39 g/mol

IUPAC-Name

1-adamantyl-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C16H26N2O/c1-17-2-4-18(5-3-17)15(19)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,2-11H2,1H3

InChI-Schlüssel

NINBPJOROIHPNH-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.